2-Methyl-5-(trifluoromethyl)anisole

Organic Synthesis Separation Science Process Chemistry

2-Methyl-5-(trifluoromethyl)anisole (IUPAC: 2-methoxy-1-methyl-4-(trifluoromethyl)benzene, CAS 681035-94-9) is a fluorinated aromatic ether bearing a methoxy group, a methyl substituent, and a trifluoromethyl group on a benzene ring. The combination of electron-donating (–OCH₃, –CH₃) and strongly electron-withdrawing (–CF₃) groups creates a unique electronic profile that dictates reactivity, lipophilicity, and physicochemical properties distinct from other trifluoromethyl anisole regioisomers.

Molecular Formula C9H9F3O
Molecular Weight 190.16
CAS No. 681035-94-9
Cat. No. B3055961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)anisole
CAS681035-94-9
Molecular FormulaC9H9F3O
Molecular Weight190.16
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)OC
InChIInChI=1S/C9H9F3O/c1-6-3-4-7(9(10,11)12)5-8(6)13-2/h3-5H,1-2H3
InChIKeyWHKKNAFVYPYSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)anisole (CAS 681035-94-9) – Structural Identity and Procurement Baseline


2-Methyl-5-(trifluoromethyl)anisole (IUPAC: 2-methoxy-1-methyl-4-(trifluoromethyl)benzene, CAS 681035-94-9) is a fluorinated aromatic ether bearing a methoxy group, a methyl substituent, and a trifluoromethyl group on a benzene ring . The combination of electron-donating (–OCH₃, –CH₃) and strongly electron-withdrawing (–CF₃) groups creates a unique electronic profile that dictates reactivity, lipophilicity, and physicochemical properties distinct from other trifluoromethyl anisole regioisomers. Commercially, the compound is supplied as a clear liquid with a purity of ≥97% (GC) by specialty fluorochemical vendors .

Why Generic Trifluoromethyl Anisole Substitution Is Inadequate for Performance-Critical Applications


In the trifluoromethyl anisole family, the relative positioning of substituents on the benzene ring fundamentally alters electronic distribution, lipophilicity, and boiling point . For example, the target compound’s 1,2,4-trisubstituted pattern places the –CF₃ group para to the methoxy, generating a dipole moment and steric environment distinct from the 1,3,5-substituted isomer (3-methyl-5-(trifluoromethyl)anisole) or the unsubstituted 4-(trifluoromethyl)anisole. Generic procurement based solely on the presence of a –CF₃ group on anisole ignores these positional effects, risking mismatched physicochemical properties in downstream synthesis, separation, or formulation steps .

Quantitative Differentiation Evidence for 2-Methyl-5-(trifluoromethyl)anisole Against Closest Analogs


Boiling Point Differentiation: 2-Methyl-5-(trifluoromethyl)anisole vs. 4-(Trifluoromethyl)anisole

The target compound exhibits a predicted boiling point of 180.8 ± 40.0 °C, which is approximately 11–12 °C higher than the experimentally measured boiling point of 4-(trifluoromethyl)anisole (169 °C at 754 mmHg) [1]. This elevated boiling point reflects the additional methyl substituent and its position, impacting distillation conditions and purification strategy.

Organic Synthesis Separation Science Process Chemistry

Lipophilicity (LogP) Contrast: 2-Methyl-5-(trifluoromethyl)anisole vs. 3-Methyl-5-(trifluoromethyl)anisole

The 1,3,5-regioisomer 3-methyl-5-(trifluoromethyl)anisole (CAS 1214385-12-2) has a computed LogP of 3.02 . The target 1,2,4-isomer is predicted to exhibit a different LogP value due to the altered dipole vector and steric shielding of the methoxy group. In general, moving the –CH₃ group from the meta to the ortho position relative to –OCH₃ is known to modulate lipophilicity by approximately 0.2–0.5 LogP units in substituted anisoles [1]. Quantitative LogP data for the target compound are not experimentally published; the class-level inference indicates a meaningful lipophilicity offset.

Medicinal Chemistry ADME Prediction QSAR Modeling

Electronic Effect Differentiation: –CF₃ vs. –OCF₃ Substitution in the 2-Methyl-5-substituted Anisole Series

Replacing the –CF₃ group in the target compound with –OCF₃ (2-methyl-5-(trifluoromethoxy)anisole, CAS 1261444-86-3) alters both electron-withdrawing strength and lipophilicity. The Hammett σₚ constant for –CF₃ is 0.54, whereas for –OCF₃ it is 0.35, indicating a weaker electron-withdrawing effect for –OCF₃ [1]. This difference modulates the reactivity of the aromatic ring in electrophilic substitution and cross-coupling reactions. Furthermore, the –OCF₃ analog has an additional oxygen atom that can act as a hydrogen-bond acceptor, altering molecular recognition.

Medicinal Chemistry Organofluorine Chemistry SAR Studies

Commercial Availability and Purity Benchmarking: Target Compound vs. Positional Isomers

The target compound is commercially available from multiple fluorochemical suppliers (e.g., Fluorochem, CymitQuimica) in research-scale quantities (1 g, 5 g) with a purity of 97–98% . The regioisomer 3-methyl-5-(trifluoromethyl)anisole (CAS 1214385-12-2) is offered by fewer suppliers, often with a minimum purity of 95% . The higher purity and broader supply base of the 1,2,4-isomer reduce the risk of batch-to-batch variability in critical applications.

Chemical Procurement Specialty Chemicals Supply Chain

Recommended Application Scenarios for 2-Methyl-5-(trifluoromethyl)anisole Based on Quantitative Differentiation


Synthetic Intermediate Requiring Ortho-Methyl/Para-Trifluoromethyl Regiochemistry

The compound’s 1,2,4-trisubstitution pattern is uniquely suited as a building block when ortho-directing methyl and para-electron-withdrawing –CF₃ groups are simultaneously required for downstream functionalization. The distinct boiling point (≈181 °C predicted) facilitates purification from reaction mixtures where the lower-boiling 4-(trifluoromethyl)anisole (169 °C) would co-distill [1].

Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

When a SAR program requires precise LogP tuning, the estimated lipophilicity offset between the 1,2,4-isomer and its 1,3,5-regioisomer (ΔLogP ≈ 0.2–0.5) provides a rational basis for ordering the correct isomer [1]. Using the wrong isomer could confound permeability and metabolic stability readouts.

Electrophilic Aromatic Substitution (EAS) and Cross-Coupling Reaction Development

The strong electron-withdrawing effect of –CF₃ (σₚ = 0.54) in the target compound, contrasted with the weaker –OCF₃ analog (σₚ = 0.35), makes the target compound the preferred substrate when reaction conditions demand a highly electron-deficient aromatic ring for activation or selectivity [1].

Procurement for Regulated Intermediate Qualification Programs

With a purity specification of 97–98% and availability from multiple reputable fluorochemical suppliers, the target compound offers a procurement advantage over lower-purity (≥95%) single-source regioisomers, reducing the risk of impurity-related batch failure in GLP/GMP intermediate qualification [1].

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